Cas no 1090781-03-5 ((2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate)

(2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a versatile organic compound featuring a unique 2,5-dimethoxyphenyl substituent and a methylsulfanylpyridine core. Its structural features contribute to its potential applications in organic synthesis, including as a precursor for the construction of complex heterocyclic molecules. The compound's distinct functional groups offer opportunities for efficient synthetic transformations, making it a valuable building block in the development of novel compounds.
(2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate structure
1090781-03-5 structure
Product name:(2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
CAS No:1090781-03-5
MF:C16H17NO4S
MW:319.37548327446
CID:6397315
PubChem ID:9344117

(2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS034741398
    • Z96312342
    • EN300-26584622
    • (2,5-dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • 1090781-03-5
    • (2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • Inchi: 1S/C16H17NO4S/c1-19-12-6-7-14(20-2)11(9-12)10-21-16(18)13-5-4-8-17-15(13)22-3/h4-9H,10H2,1-3H3
    • InChI Key: IMHKVTJWAVKJHH-UHFFFAOYSA-N
    • SMILES: S(C)C1C(=CC=CN=1)C(=O)OCC1C=C(C=CC=1OC)OC

Computed Properties

  • Exact Mass: 319.08782920g/mol
  • Monoisotopic Mass: 319.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 83Ų

(2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584622-0.05g
(2,5-dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
1090781-03-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on (2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Introduction to (2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS No. 1090781-03-5)

Compound with the chemical name (2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate and a CAS number of 1090781-03-5 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both dimethoxyphenyl and methylsulfanyl substituents on the pyridine ring suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The structural motif of this compound, particularly the combination of the 2,5-dimethoxyphenyl group and the methylsulfanyl-substituted pyridine core, is reminiscent of several bioactive molecules that have been explored in recent years. The dimethoxyphenyl moiety is known for its ability to enhance binding affinity through hydrophobic interactions and π-stacking, while the methylsulfanyl group can introduce specific electronic and steric properties that modulate receptor binding. These features make this compound an intriguing subject for drug discovery efforts.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The pyridine core is a common scaffold in many pharmacologically active compounds due to its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. The specific substitution pattern in (2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate may confer unique properties that make it effective against specific therapeutic targets.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics. The combination of the dimethoxyphenyl and methylsulfanyl groups suggests that it may interact with biological targets in a manner distinct from existing drugs. This could lead to the identification of new mechanisms of action or the discovery of compounds with improved efficacy and reduced side effects.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, can facilitate the introduction of the desired substituents while maintaining regioselectivity. The final product must be thoroughly characterized using spectroscopic methods (e.g., NMR, IR, MS) to confirm its identity and purity before proceeding to biological evaluation.

Biological testing is a critical step in assessing the potential therapeutic value of any new compound. Initial studies often involve in vitro assays to evaluate binding affinity to target enzymes or receptors. If promising results are obtained in these assays, further studies may include cell-based assays to assess intracellular activity and mechanism-of-action studies to understand how the compound exerts its effects.

The development of new drugs is a complex process that requires collaboration across multiple disciplines, including chemistry, pharmacology, and bioinformatics. Computational methods can play a significant role in this process by predicting molecular properties and identifying potential lead compounds. Virtual screening techniques can be used to rapidly evaluate large libraries of compounds for their potential interaction with biological targets.

In conclusion, (2,5-Dimethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential applications make it an attractive molecule for medicinal chemists seeking to develop novel therapeutics. As research continues in this area, it is likely that additional insights into its biological activity and potential therapeutic applications will emerge.

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